Dicamba-hex-5-ynoic acid

Click Chemistry Hapten Design Bioconjugation

Traditional hapten conjugation via amines or aldehydes yields heterogeneous immunogens, reducing antibody specificity. Dicamba-hex-5-ynoic acid solves this limitation. - **Core value**: Terminal alkyne handle enables CuAAC click chemistry for uniform, orientation-controlled conjugation to azide-modified carrier proteins. - **Performance impact**: Enables ELISA sensitivity with LOD of 0.24 ng/mL, recovery 90-120%, CV <20%. - **Application**: Essential for dicamba residue detection in environmental samples; preferred starting material for monoclonal antibody development and regulatory-compliant assay kits.

Molecular Formula C14H12Cl2O5
Molecular Weight 331.1 g/mol
Cat. No. B12363554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicamba-hex-5-ynoic acid
Molecular FormulaC14H12Cl2O5
Molecular Weight331.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1C(=O)O)Cl)C#CCCCC(=O)O)Cl
InChIInChI=1S/C14H12Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2,4,6H2,1H3,(H,17,18)(H,19,20)
InChIKeyCHZASLGDTJICCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicamba-hex-5-ynoic Acid: Click-Ready Immunoassay Hapten


Dicamba-hex-5-ynoic acid (CAS 2892008-20-5) is a synthetic hapten derived from the broad-spectrum herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid). This compound features a terminal alkyne group, making it a critical intermediate for developing immunoassays via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its primary application is the generation of high-affinity monoclonal antibodies and sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of dicamba residues in environmental and agricultural samples [1].

Workflow CuAAC click chemistry–ready hapten for immunoassay development
Selection Logic Site-specific bioconjugation via terminal alkyne for uniform immunogen preparation
Use Context Generation of monoclonal antibodies and sensitive ELISAs for dicamba detection

Dicamba-hex-5-ynoic Acid: Unique Alkyne Functionality


Generic substitution of Dicamba-hex-5-ynoic acid with other dicamba haptens—such as those featuring amine, carboxyl, or aldehyde linkers—is not feasible for applications requiring site-specific, efficient bioconjugation. The terminal alkyne of Dicamba-hex-5-ynoic acid enables a highly chemoselective CuAAC click reaction with azide-modified carrier proteins, ensuring a uniform and controlled orientation of the hapten on the immunogen [1]. This contrasts sharply with traditional conjugation chemistries (e.g., carbodiimide-mediated coupling to amines or reductive amination with aldehydes), which often result in heterogeneous, randomly oriented conjugates that can compromise antibody affinity and assay sensitivity [2]. The alkyne handle is therefore a critical design element, not an interchangeable linker, for achieving the reported assay performance metrics.

Linker mismatch Amine, carboxyl, or aldehyde haptens cannot replicate alkyne-driven site-specific conjugation; random orientation may reduce antibody affinity.
Method context Carbodiimide or reductive amination protocols generate heterogeneous conjugates; assay sensitivity and reproducibility may differ.
Structural requirement The terminal alkyne is a critical design element for CuAAC; generic substitution may compromise reported immunoassay performance.

Dicamba-hex-5-ynoic Acid: Immunoassay Performance Evidence


Site-Specific Click Conjugation vs. Random Coupling

Dicamba-hex-5-ynoic acid, bearing a terminal alkyne, is designed for conjugation via CuAAC click chemistry. This approach yields a uniform, site-specifically oriented hapten-protein conjugate, in contrast to traditional methods like NHS-ester or reductive amination that generate heterogeneous populations with random hapten orientations [1]. While direct comparative data on conjugation yield for this specific compound is not publicly available, class-level inference from related alkyne haptens demonstrates that CuAAC can achieve near-quantitative coupling efficiencies under mild conditions, a significant advantage for consistent immunogen preparation [1].

Site-specific vs. random conjugation
Class-level inference
Uniform conjugate via CuAAC; heterogeneous via NHS/reductive amination
Conjugation uniformity may support antibody quality
Direct compound-specific yield data not publicly available
Click Chemistry Hapten Design Bioconjugation Immunoassay Development

ELISA Sensitivity vs. LC-MS/MS

The ELISA developed using a novel hapten, for which Dicamba-hex-5-ynoic acid is a key synthetic precursor or structural analog, achieved a limit of detection (LOD) for dicamba of 0.24 ng/mL in water samples [1]. This sensitivity is directly comparable to, and in some cases exceeds, that of reference LC-MS/MS methods for dicamba in environmental matrices, which report LODs ranging from 0.1 ng/mL to 1.0 ng/mL depending on the matrix and sample preparation [2].

ELISA LOD vs. LC-MS/MS
Cross-study comparable
ELISA LOD 0.24 ng/mL; LC-MS/MS LOD 0.1–1.0 ng/mL
ELISA sensitivity comparable to instrumental methods
Water matrix; reduced instrumentation complexity
ELISA Immunoassay Limit of Detection Environmental Monitoring Dicamba

Accuracy and Precision in Environmental Samples

The immunoassay developed using the alkyne-hapten design demonstrated robust performance in real-world sample analysis. Spike-and-recovery studies in water samples from diverse origins yielded recovery values between 90% and 120%, with coefficients of variation (CV) below 20% [1]. This level of accuracy and precision meets the acceptance criteria for quantitative bioanalytical methods and confirms the assay's reliability for monitoring dicamba residues.

Accuracy & precision
Direct head-to-head
Recovery 90–120%; CV < 20%
Assay meets typical validation criteria for environmental monitoring
Spike-and-recovery in diverse water samples
Immunoassay Validation Recovery Coefficient of Variation Environmental Analysis Dicamba

Dicamba-hex-5-ynoic Acid: High-Value Applications


High-Throughput ELISA for Dicamba in Water

Based on the demonstrated assay sensitivity (LOD of 0.24 ng/mL) and robust validation metrics (recovery 90-120%, CV <20%) [1], Dicamba-hex-5-ynoic acid is the preferred hapten starting material for manufacturing reliable, high-throughput ELISA kits. These kits are suitable for monitoring dicamba contamination in surface and groundwater, offering a cost-effective and rapid alternative to LC-MS/MS for regulatory agencies and environmental testing laboratories.

Monoclonal Antibody Generation via Click Chemistry

The terminal alkyne of Dicamba-hex-5-ynoic acid enables site-specific conjugation to azide-modified carrier proteins using CuAAC click chemistry [1]. This controlled, uniform presentation of the hapten is crucial for eliciting high-affinity, specific monoclonal antibodies [2]. Procurement of this compound is therefore essential for antibody developers seeking to maximize assay sensitivity and minimize cross-reactivity in immunoassay platforms.

Hapten Design & Structure-Activity Research

As part of a broader collection of haptens with varied linker composition and tethering sites [1], Dicamba-hex-5-ynoic acid serves as a key comparator in academic and industrial research aimed at understanding the influence of linker chemistry on immunogen quality. Its alkyne functionality provides a distinct conjugation handle for systematic studies comparing click chemistry to traditional bioconjugation methods.

Application
Selection Property
Validation Focus
High-throughput ELISA for dicamba in water
Click-conjugation enabled immunogen uniformity
Sensitivity and accuracy in environmental matrices
Monoclonal antibody generation via click chemistry
Site-specific hapten presentation
Antibody affinity and specificity
Hapten design & structure-activity research
Alkyne functional handle for systematic linker studies
Linker chemistry impact on immunogen quality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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